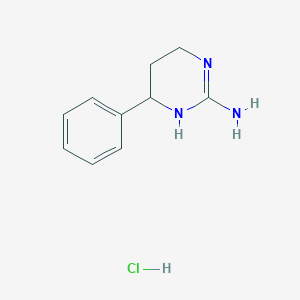
4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
Vue d'ensemble
Description
4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (4-PTPAHCl) is a synthetic molecule that has been used in a variety of scientific research applications. It is a member of the tetrahydropyrimidine family and is a derivative of the amino acid histidine. 4-PTPAHCl has been studied for its potential use in drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential use in drug discovery, biochemistry, and physiology. In particular, this compound has been used to study the role of histidine in the active site of enzymes. It has also been used to study the modulation of signal transduction pathways and the regulation of gene expression.
Mécanisme D'action
4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride acts as an inhibitor of histidine-dependent enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. This compound also has the ability to modulate signal transduction pathways and regulate gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of histidine-dependent enzymes, modulate signal transduction pathways, and regulate gene expression. In addition, this compound has been shown to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is inexpensive, and has a low toxicity profile. Additionally, this compound has a high solubility in water, making it ideal for aqueous solutions.
However, there are some limitations to using this compound in laboratory experiments. It has a relatively short shelf life and is not stable in the presence of light or oxygen. Additionally, it is not suitable for use in long-term experiments due to its instability.
Orientations Futures
4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has potential for use in a variety of scientific research applications. Possible future directions for this compound include further studies on its effects on signal transduction pathways, gene expression, and enzyme activity. Additionally, this compound could be used to develop novel drugs and therapies for a variety of diseases. Further research could also be conducted to explore its potential uses in biotechnology, such as in the production of proteins, enzymes, and other biomolecules. Finally, this compound could be used to study the effects of environmental toxins on biochemical and physiological processes.
Propriétés
IUPAC Name |
6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQUUHIFXIHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
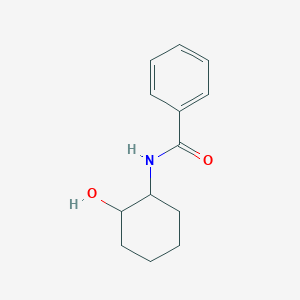
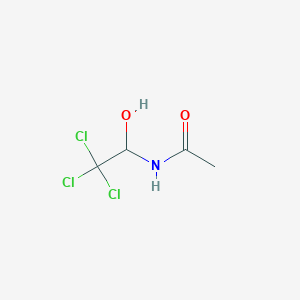

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)

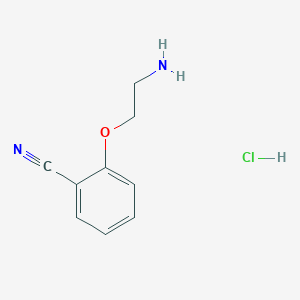


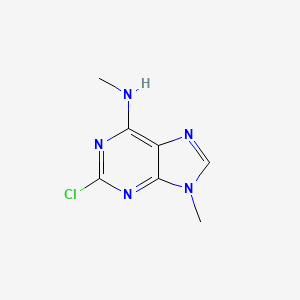
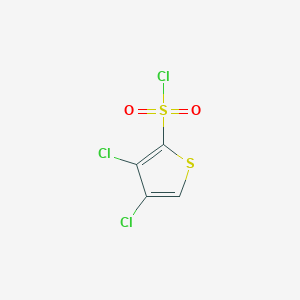
![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)